![molecular formula C9H10ClNO2 B1438647 Methyl 3-amino-5-chloro-4-methylbenzoate CAS No. 1092307-46-4](/img/structure/B1438647.png)
Methyl 3-amino-5-chloro-4-methylbenzoate
Overview
Description
“Methyl 3-amino-5-chloro-4-methylbenzoate” is a compound that belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. The compound contains a methyl ester group (-COOCH3), an amino group (-NH2), a chlorine atom, and a methyl group (-CH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzoic acid with a methylating agent to form the methyl ester, followed by substitution reactions to introduce the amino and chloro groups .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with a methyl ester group, an amino group, a chlorine atom, and a methyl group . The exact positions of these substituents on the benzene ring would depend on the specific isomer of the compound.Chemical Reactions Analysis
As an aromatic compound, “this compound” could undergo electrophilic aromatic substitution reactions. The presence of the electron-donating amino group and the electron-withdrawing ester group would influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on the nature and position of its substituents. For example, the presence of the polar ester and amino groups would likely make the compound more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Methyl 3-amino-5-chloro-4-methylbenzoate and its derivatives are synthesized through various chemical reactions, highlighting their versatility as intermediates in producing complex molecules. For instance, the synthesis of Chlorantraniliprole, a notable agrochemical, involves the use of similar compounds as intermediates, demonstrating the utility in agricultural chemistry for pest control (Zheng Jian-hong, 2012). Additionally, compounds like Methyl 4-butylamino-3-methyl-5-aminobenzoate, an important pharmaceutical intermediate, are synthesized from related compounds, showcasing applications in medicinal chemistry for drug synthesis (Tao Feng, 2005).
Hydrogen Bonded Supramolecular Structures
Research on compounds structurally similar to this compound has led to insights into hydrogen-bonded supramolecular structures. These studies provide a foundation for understanding molecular interactions and designing materials with specific properties. For example, the analysis of proton-transfer complexes assembled from related compounds has unveiled hydrogen-bonding features contributing to 1D–3D frameworks structures, which are crucial in the development of advanced materials (N. C. Khalib et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-amino-5-chloro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUGRZNOLSQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.